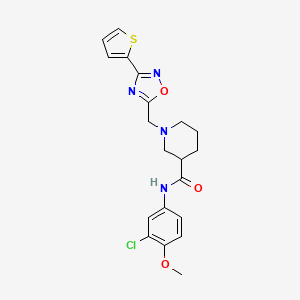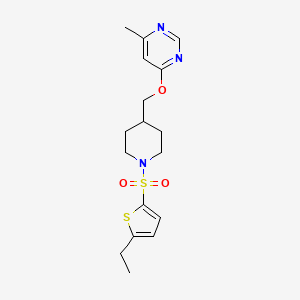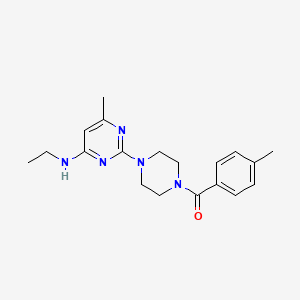
2-((Naphthalen-1-ylmethyl)amino)acetic acid hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-((Naphthalen-1-ylmethyl)amino)acetic acid hcl” is a chemical compound with the CAS Number: 380611-11-0 . It has a molecular weight of 237.69 . It is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, 1-naphthaleneacetic acid, has been synthesized from naphthalene and monochloroacetic acid . The yield was low, and the researcher used iron powder and KBr as a catalyst .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H11NO2.ClH/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H,13H2,(H,14,15);1H .
Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 237.69 .
作用机制
NMAA exerts its effects by binding to the glycine receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission. NMAA acts as a partial agonist of the glycine receptor, meaning that it activates the receptor to a lesser extent than the endogenous ligand glycine. This unique property of NMAA makes it a valuable tool for investigating the function of the glycine receptor and its role in various neurological disorders.
Biochemical and Physiological Effects:
NMAA has been found to exhibit unique biochemical and physiological effects that make it a promising candidate for various research applications. For example, NMAA has been shown to enhance the activity of the glycine receptor in the presence of low concentrations of glycine, suggesting that it may have a modulatory role in glycine receptor function. NMAA has also been found to exhibit neuroprotective effects in vitro, suggesting that it may have potential therapeutic applications for neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using NMAA in scientific research is its specificity for the glycine receptor, which allows for the selective modulation of inhibitory neurotransmission. Additionally, NMAA has been found to exhibit low toxicity and high solubility, making it a convenient tool for in vitro and in vivo experiments. However, one limitation of using NMAA is its partial agonist activity, which may complicate the interpretation of research results.
未来方向
There are several potential future directions for research on NMAA. For example, researchers could investigate the effects of NMAA on other neurotransmitter systems, such as the GABAergic system. Additionally, researchers could explore the therapeutic potential of NMAA for various neurological disorders, such as epilepsy and schizophrenia. Finally, researchers could investigate the structural and functional properties of the glycine receptor in greater detail, using NMAA as a tool to probe its function.
合成方法
NMAA can be synthesized through a multi-step process involving the reaction of naphthalene with chloroacetic acid, followed by the addition of glycine and subsequent purification steps. This synthesis method has been optimized by researchers to yield high purity NMAA, which is essential for accurate research results.
科学研究应用
NMAA has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. Researchers have found that NMAA can be used as a tool to study the function of the glycine receptor, which is involved in the regulation of inhibitory neurotransmission in the central nervous system. NMAA has also been used to study the effects of glycine receptor agonists and antagonists on synaptic transmission, providing valuable insights into the underlying mechanisms of various neurological disorders.
安全和危害
The safety information for “2-((Naphthalen-1-ylmethyl)amino)acetic acid hcl” includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively . The precautionary statements include measures to prevent exposure and instructions for what to do if exposure occurs .
属性
IUPAC Name |
2-(naphthalen-1-ylmethylamino)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2.ClH/c15-13(16)9-14-8-11-6-3-5-10-4-1-2-7-12(10)11;/h1-7,14H,8-9H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUKKFGJBCSRBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2783389.png)

![N-(3-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2783391.png)
![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2783393.png)

![1-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2783396.png)

![N-[1-(2-Cyanophenyl)piperidin-3-yl]oxirane-2-carboxamide](/img/structure/B2783400.png)




![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2783408.png)
![1-(4-((4-Ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2783411.png)